N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with 4-(acetylamino)aniline under specific reaction conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:
3-aminopyrazoles: Known for their biological activities and used in medicinal chemistry.
4-aminopyrazoles: Studied for their potential as therapeutic agents.
5-aminopyrazoles: Used in various organic synthesis reactions and known for their unique chemical properties.
This compound stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-13-18-12-19(28-21(18)25(24-13)17-6-4-3-5-7-17)20(27)23-16-10-8-15(9-11-16)22-14(2)26/h3-12H,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
JWGGEUZQSKDXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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